![molecular formula C25H35NO7 B12377657 6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« Acide 6-[(Z)-[(4S,12E)-18-hydroxy-16-méthoxy-4-méthyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tétraèn-8-ylidène]amino]oxyhexanoïque » est un composé organique complexe caractérisé par sa structure bicyclique unique et ses multiples groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de « Acide 6-[(Z)-[(4S,12E)-18-hydroxy-16-méthoxy-4-méthyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tétraèn-8-ylidène]amino]oxyhexanoïque » implique généralement plusieurs étapes, notamment la formation du noyau bicyclique, l'introduction de groupes fonctionnels et les réactions de couplage finales. Les voies de synthèse courantes peuvent inclure :
Formation du noyau bicyclique : Cette étape peut impliquer des réactions de cyclisation dans des conditions spécifiques telles qu'une température élevée ou l'utilisation de catalyseurs.
Introduction de groupes fonctionnels : Les groupes fonctionnels tels que les groupes hydroxyle, méthoxy et oxo sont introduits par des réactions telles que l'oxydation, la réduction et la substitution.
Réactions de couplage finales : La dernière étape implique le couplage du noyau bicyclique avec la partie acide hexanoïque à l'aide de réactifs tels que des agents de couplage ou des catalyseurs.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent être utilisées pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
« Acide 6-[(Z)-[(4S,12E)-18-hydroxy-16-méthoxy-4-méthyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tétraèn-8-ylidène]amino]oxyhexanoïque » peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.
Réduction : Réduction des groupes oxo en groupes hydroxyle.
Substitution : Remplacement de groupes fonctionnels par d'autres groupes.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les réactifs de substitution (par exemple, les halogénures). Les conditions réactionnelles peuvent varier en fonction de la transformation souhaitée, y compris la température, le solvant et le catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent de la transformation spécifique. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
« Acide 6-[(Z)-[(4S,12E)-18-hydroxy-16-méthoxy-4-méthyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tétraèn-8-ylidène]amino]oxyhexanoïque » peut être utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de « Acide 6-[(Z)-[(4S,12E)-18-hydroxy-16-méthoxy-4-méthyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tétraèn-8-ylidène]amino]oxyhexanoïque » implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces éléments peuvent inclure :
Cibles moléculaires : Enzymes, récepteurs ou autres biomolécules auxquelles le composé se lie ou qu'il modifie.
Voies impliquées : Voies biologiques qui sont affectées par le composé, conduisant aux effets observés.
Mécanisme D'action
The mechanism of action of “6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à « Acide 6-[(Z)-[(4S,12E)-18-hydroxy-16-méthoxy-4-méthyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tétraèn-8-ylidène]amino]oxyhexanoïque » peuvent inclure d'autres composés bicycliques avec des groupes fonctionnels similaires. Voici quelques exemples :
Lactones bicycliques : Composés présentant un noyau bicyclique similaire et un groupe fonctionnel lactone.
Composés polyhydroxy : Composés avec plusieurs groupes hydroxyle.
Unicité
L'unicité de « Acide 6-[(Z)-[(4S,12E)-18-hydroxy-16-méthoxy-4-méthyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tétraèn-8-ylidène]amino]oxyhexanoïque » réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour des applications diverses dans divers domaines.
Propriétés
Formule moléculaire |
C25H35NO7 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid |
InChI |
InChI=1S/C25H35NO7/c1-18-10-9-13-20(26-32-15-8-4-7-14-23(28)29)12-6-3-5-11-19-16-21(31-2)17-22(27)24(19)25(30)33-18/h5,11,16-18,27H,3-4,6-10,12-15H2,1-2H3,(H,28,29)/b11-5+,26-20-/t18-/m0/s1 |
Clé InChI |
NAUYSDXTBRZRGN-QIOUOUAVSA-N |
SMILES isomérique |
C[C@H]1CCC/C(=N\OCCCCCC(=O)O)/CCC/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1 |
SMILES canonique |
CC1CCCC(=NOCCCCCC(=O)O)CCCC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


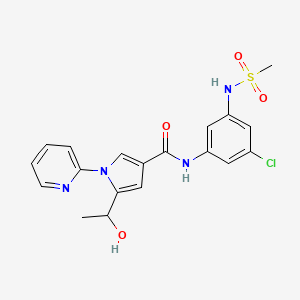

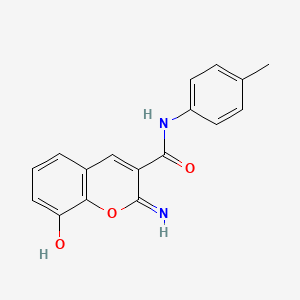
![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
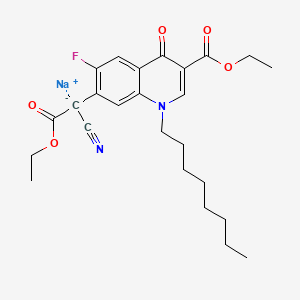
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)
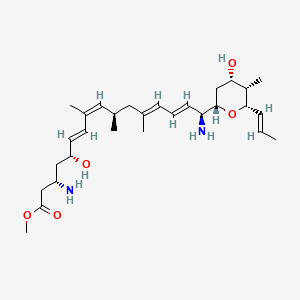

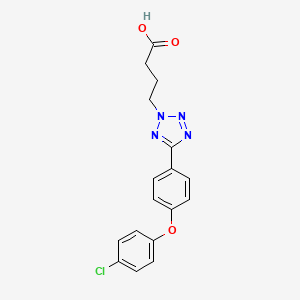

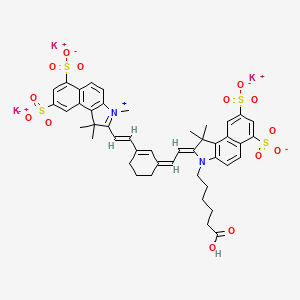
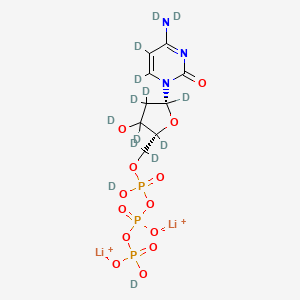

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
